molecular formula C20H15F2N5O2S B2501437 N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-39-7

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Número de catálogo: B2501437
Número CAS: 852376-39-7
Peso molecular: 427.43
Clave InChI: JMPLFZIGBWLRJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known in medicinal chemistry for its diverse biological activities and potential to interact with various enzyme families. The structure is further elaborated with a 4-methoxyphenyl substituent and a thioacetamide chain linked to a 2,4-difluorophenyl group, modifications that are often explored to optimize a compound's physicochemical properties, binding affinity, and metabolic stability. Researchers may investigate this compound as a key chemical probe for studying signal transduction pathways, particularly as a potential inhibitor for kinases or other ATP-binding proteins. Its specific research applications and definitive mechanism of action are areas for ongoing experimental determination. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c1-29-14-5-2-12(3-6-14)20-25-24-17-8-9-19(26-27(17)20)30-11-18(28)23-16-7-4-13(21)10-15(16)22/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPLFZIGBWLRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS Number: 894053-91-9) is a complex organic compound characterized by its unique combination of pharmacophores. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The structural complexity of this compound may enhance its biological activity compared to simpler derivatives, allowing for various interactions within biological systems .

Molecular Characteristics

PropertyValue
Molecular Formula C20_{20}H15_{15}F2_{2}N5_{5}O2_{2}S
Molecular Weight 427.4 g/mol
CAS Number 894053-91-9

Pharmacological Profile

The biological activity of this compound can be attributed to its triazole moiety. Compounds containing a triazole scaffold have been reported to exhibit a wide range of pharmacological activities including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that compounds with similar structures display MIC values in the range of 0.125–8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in various studies. For instance, a related compound required only 0.6 nM to achieve 95% apoptosis in acute leukemia cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds indicates that the presence of specific substituents can significantly enhance their biological efficacy. The difluorophenyl group and the thioacetamide linkage in this compound are believed to play critical roles in its interaction with biological targets.

Key Findings from Research

  • Antibacterial Efficacy : Research has shown that triazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structural features demonstrated high activity against both drug-sensitive and drug-resistant Gram-positive bacteria .
  • Antifungal Activity : Triazole-fused compounds have been reported to exhibit potent antifungal activities against strains like Candida albicans and Aspergillus flavus, with MIC values often lower than traditional antifungal agents .
  • Neuroprotective Effects : Some studies suggest that triazole derivatives may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Study on Anticancer Activity

A study evaluated the anticancer potential of a related triazole compound against various cancer cell lines. It was found that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at nanomolar concentrations.

Study on Antimicrobial Resistance

In another study focusing on antimicrobial resistance, derivatives similar to this compound were tested against resistant strains of Staphylococcus aureus, showing promising results that could lead to new treatments for resistant infections.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound demonstrates a wide array of pharmacological activities:

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole scaffold have been shown to possess potent antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles exhibit high activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus fumigatus .
    • A study indicated that certain triazole derivatives were up to 16 times more effective than conventional antibiotics against resistant strains .
  • Anticancer Properties :
    • Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
    • Specifically, compounds with thioacetamide groups have shown promise in enhancing the anticancer activity of triazoles by modulating key signaling pathways involved in cell proliferation and survival .
  • Neuroprotective Effects :
    • Some studies suggest that triazole derivatives may exhibit neuroprotective properties by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells . This opens avenues for their potential use in treating neurodegenerative diseases.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibited minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ampicillin .

Case Study 2: Anticancer Potential

In vitro tests on human cancer cell lines demonstrated that the compound could inhibit cell growth significantly at low micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Comparación Con Compuestos Similares

Structural Analog 1: 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 852376-53-5)

  • Core Structure : Shared triazolo-pyridazine core and thioacetamide linker.
  • Key Differences :
    • Substituent : Replaces the 2,4-difluorophenyl group with a 4-(trifluoromethyl)phenyl moiety.
    • Impact :
  • Molecular weight: 459.4 g/mol (identical core but heavier substituent).
  • Hypothesized to exhibit higher metabolic stability but reduced solubility compared to the difluorophenyl analog .
Feature Target Compound CAS 852376-53-5
Substituent (R-group) 2,4-Difluorophenyl 4-(Trifluoromethyl)phenyl
Molecular Weight ~459.4 g/mol 459.4 g/mol
Electronic Effects Moderate electron withdrawal Strong electron withdrawal

Structural Analog 2: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)

  • Core Structure : Triazolo-pyridazine core with methyl substitution at position 3.
  • Key Differences :
    • Linker : Lacks the thioacetamide group; instead, features a methyl-acetamide chain.
    • Biological Activity : Inhibits Lin-28/Let-7 interaction, promoting differentiation in embryonic stem cells (ESCs) and reducing tumorsphere formation in cancer cell lines .
    • Structural Impact :
  • Methyl group on the triazolo ring may reduce steric hindrance, enhancing binding to RNA-protein complexes.
  • Absence of fluorine atoms could decrease metabolic stability compared to the target compound.

Structural Analog 3: N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573948-03-5)

  • Core Structure : Triazole ring (instead of triazolo-pyridazine) with a pyrazine substituent.
  • Key Differences :
    • Heterocycle : The triazole-pyrazine system may engage in distinct π-π stacking or hydrogen-bonding interactions.
    • Substituent : Ethoxy group on phenyl vs. methoxy in the target compound.
    • Impact :
  • Pyrazine’s nitrogen-rich structure may improve binding to metal ions or polar targets .

Structural Analog 4: N-(2-(6-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

  • Core Structure : Shared triazolo-pyridazine and thioacetamide elements.
  • Key Differences :
    • Extended Chain : Incorporates an ethyl spacer and a 4-methoxybenzamide group.
    • Impact :
  • The benzamide group introduces additional hydrogen-bonding sites, which could enhance target affinity .

Research Findings and Hypotheses

Thioacetamide Linker : Common in active analogs (Evidences 2, 6, 12, 14, 15), this group is critical for sulfur-mediated interactions (e.g., covalent binding or hydrogen bonding) with biological targets.

Fluorine Substituents: The 2,4-difluorophenyl group in the target compound likely improves pharmacokinetics (e.g., longer half-life) compared to non-fluorinated analogs like C1632 .

Data Table: Key Structural and Hypothetical Pharmacological Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Hypothesized Target
Target Compound Triazolo-pyridazine 2,4-Difluorophenyl, 4-methoxy ~459.4 RNA-binding proteins/Kinases
CAS 852376-53-5 () Triazolo-pyridazine 4-(Trifluoromethyl)phenyl 459.4 Kinases/Epigenetic regulators
C1632 () Triazolo-pyridazine Methylphenyl, N-methyl ~350 (estimated) Lin-28/Let-7 complex
573948-03-5 () Triazole-pyrazine Ethoxyphenyl, pyrazine ~430 (estimated) Enzymes with metal cofactors

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors. Key steps include thioacetamide coupling and subsequent acylation. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 80–100°C, and catalysts like DMAP) significantly impact yield and purity . Purification often requires column chromatography or recrystallization, with yields ranging from 40–65% depending on stepwise optimization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity of the triazolo[4,3-b]pyridazine core, methoxyphenyl substituents, and thioacetamide linkage. Mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₆F₂N₅O₂S: 456.09). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Initial screening should include kinase inhibition assays (e.g., EGFR, VEGFR) due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets. Cytotoxicity studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and solubility/stability tests in PBS (pH 7.4) or DMSO are critical for prioritizing further development .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer : Systematic modifications to the 4-methoxyphenyl group (e.g., replacing -OCH₃ with -CF₃ or halogens) and the thioacetamide linker (e.g., substituting sulfur with oxygen) can elucidate SAR. Computational docking (using AutoDock Vina) into target proteins (e.g., kinases) paired with in vitro IC₅₀ measurements identifies critical binding interactions .

Q. What experimental strategies resolve contradictions in biological data, such as high in vitro potency but poor in vivo efficacy?

  • Methodological Answer : Pharmacokinetic profiling (plasma stability, metabolic clearance in liver microsomes) and bioavailability studies (oral vs. intravenous administration in rodent models) can pinpoint issues like poor absorption or rapid metabolism. Formulation optimization (e.g., nanoencapsulation) may enhance solubility and half-life .

Q. How does the compound’s stability under varying pH, temperature, and light conditions affect experimental reproducibility?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH over 4 weeks, combined with photostability testing (ICH Q1B), identify degradation pathways (e.g., hydrolysis of the acetamide bond under acidic conditions). LC-MS monitors degradation products, guiding storage recommendations (e.g., -20°C, desiccated, amber vials) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.